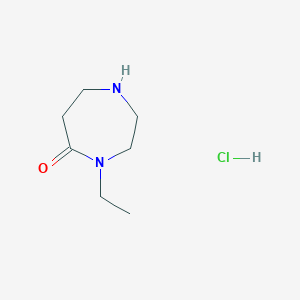

4-Ethyl-1,4-diazepan-5-one hydrochloride

Description

4-Ethyl-1,4-diazepan-5-one hydrochloride is a seven-membered diazepanone ring system substituted with an ethyl group at the 4-position and a ketone at the 5-position, forming a hydrochloride salt. This compound is part of a broader class of 1,4-diazepan-5-one derivatives, which are studied for their structural versatility in medicinal chemistry and crystallography .

Properties

IUPAC Name |

4-ethyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-9-6-5-8-4-3-7(9)10;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFXIAMPBUOIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,4-diazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods: In industrial settings, the production of 4-Ethyl-1,4-diazepan-5-one hydrochloride is often carried out using continuous flow chemistry techniques. This method allows for efficient and scalable synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,4-diazepan-5-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides

Reduction: Reduced diazepane derivatives

Substitution: Substituted diazepane derivatives

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-Ethyl-1,4-diazepan-5-one hydrochloride suggests several significant biological activities:

- Anxiolytic Effects : Similar to other diazepane derivatives, this compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.

- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant effects, which could be beneficial in managing seizure disorders.

- Sedative Properties : The compound may possess sedative effects useful for short-term management of insomnia.

Therapeutic Applications

4-Ethyl-1,4-diazepan-5-one hydrochloride's therapeutic applications are primarily focused on neurological and psychiatric conditions. Its potential uses include:

- Anxiety Disorders : Due to its anxiolytic properties, it may be effective in treating generalized anxiety disorder (GAD) and panic disorder.

- Sleep Disorders : The sedative effects can be leveraged for short-term treatment of insomnia.

- Seizure Management : Its anticonvulsant properties position it as a candidate for adjunctive therapy in epilepsy.

Case Studies and Research Findings

While comprehensive clinical data on 4-Ethyl-1,4-diazepan-5-one hydrochloride specifically is limited, several studies on related diazepane compounds provide insights into its potential applications:

- Study on Diazepane Derivatives : Research indicates that modifications in the diazepane structure can enhance binding affinity to GABA receptors, which is critical for anxiolytic and sedative effects. This suggests that 4-Ethyl-1,4-diazepan-5-one hydrochloride may similarly interact with these receptors to produce desired therapeutic outcomes.

- Anticonvulsant Activity : A study exploring the anticonvulsant properties of various diazepane derivatives found that certain structural modifications significantly increased efficacy against induced seizures in animal models. This highlights the importance of chemical structure in determining pharmacological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Ethyl-1,4-diazepan-5-one hydrochloride, a comparative analysis with similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 4-Ethyl-1,4-diazepan-5-one hydrochloride | Ethyl group substitution | Anxiolytic, anticonvulsant |

| Diazepam | Chlorine substitution | Anxiolytic, sedative |

| 1-Methyl-1,4-diazepan-5-one | Methyl group at position one | Lower CNS activity |

This comparison illustrates how variations in chemical structure can lead to differing pharmacological profiles and therapeutic potentials.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects. The primary molecular targets are the GABA-A receptors, which play a crucial role in modulating neuronal excitability .

Comparison with Similar Compounds

4-Methyl-1,4-diazepan-5-one Hydrochloride

- Structural Differences : The methyl group at the 4-position reduces steric bulk compared to ethyl. The molecular formula is C₆H₁₂N₂O·HCl (MW: 150.61 g/mol) versus C₇H₁₄N₂O·HCl for the ethyl derivative .

- Physicochemical Properties :

- Synthesis: Synthesized via similar methods, including cyclization in ethanol/HCl media and subsequent recrystallization .

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride

- Structural Differences: Incorporates a benzene ring fused to the diazepanone core, adding aromaticity and rigidity (Molecular formula: C₁₂H₁₇ClN₂O, MW: 240.73 g/mol) .

- Biological Relevance: The benzodiazepine framework is associated with CNS activity, whereas the non-aromatic 4-ethyl derivative may lack such specificity.

- Synthesis : Requires additional steps for benzene ring formation, contrasting with the simpler alkylation used for 4-ethyl-1,4-diazepan-5-one .

4-(4-Fluorobenzyl)-1,4-diazepan-5-one Hydrochloride

- Structural Differences : A fluorobenzyl group at the 4-position introduces electron-withdrawing effects and aromatic interactions (Molecular formula: C₁₂H₁₄FClN₂O , MW: 276.71 g/mol) .

- Pharmacological Potential: The fluorobenzyl group enhances binding affinity in receptor-ligand interactions, a feature absent in the ethyl-substituted analog.

- Stability : The fluorine atom increases metabolic stability compared to alkyl chains .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (HCl Salt) | Biological Relevance |

|---|---|---|---|---|---|

| 4-Ethyl-1,4-diazepan-5-one HCl | C₇H₁₄ClN₂O | 178.65* | 4-Ethyl | Moderate | Intermediate in drug synthesis |

| 4-Methyl-1,4-diazepan-5-one HCl | C₆H₁₂ClN₂O | 150.61 | 4-Methyl | High | Crystallography studies |

| 1-Ethyl-5-methyl-benzodiazepine HCl | C₁₂H₁₇ClN₂O | 240.73 | Benzene ring, ethyl | Low | CNS activity (inferred) |

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one HCl | C₁₂H₁₄FClN₂O | 276.71 | 4-Fluorobenzyl | Moderate | Receptor-targeted drug design |

*Calculated based on structural analogy to CAS 208245-76-5 .

Biological Activity

4-Ethyl-1,4-diazepan-5-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

4-Ethyl-1,4-diazepan-5-one hydrochloride belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of the ethyl group at the 4-position is significant as it influences the compound's biological activity and chemical reactivity.

Molecular Formula

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 174.68 g/mol

The biological activity of 4-Ethyl-1,4-diazepan-5-one hydrochloride primarily involves its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, leading to diverse biological effects. The exact pathways depend on the specific application and biological context being studied.

Therapeutic Applications

Research indicates potential applications in treating neurological disorders and bacterial infections. The compound is being explored for its efficacy in modulating neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors, which are crucial for anxiety and seizure management .

Comparative Biological Activity

The following table summarizes the biological activities of 4-Ethyl-1,4-diazepan-5-one hydrochloride compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Ethyl-1,4-diazepan-5-one | Antibacterial, neuroprotective | Ethyl group enhances solubility and activity |

| 1-Methyl-1,4-diazepan-5-one | Lower CNS activity | Methyl group reduces binding affinity |

| 4-Propyl-1,4-diazepan-5-one | Significant antibacterial properties | Propyl group alters pharmacokinetics |

Study on Antibacterial Activity

In a recent study examining various diazepane derivatives, 4-Ethyl-1,4-diazepan-5-one hydrochloride exhibited notable antibacterial properties against a range of bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.

Neuroprotective Effects

A study focused on neuroprotective effects revealed that 4-Ethyl-1,4-diazepan-5-one hydrochloride could significantly reduce neuronal apoptosis in vitro. This was attributed to its ability to enhance GABAergic transmission, thereby providing a protective effect against excitotoxicity associated with conditions like epilepsy .

Structure-Activity Relationship (SAR)

Recent structure-activity relationship studies highlight how modifications in the diazepane ring influence biological activity. The presence of the ethyl group at the 4-position correlates with enhanced receptor affinity and selectivity compared to other derivatives .

Q & A

Q. How can membrane separation technologies improve purification efficiency?

- Methodological Answer : Apply nanofiltration or reverse osmosis membranes to isolate the compound from reaction byproducts. Optimize transmembrane pressure and pore size (e.g., 1–10 kDa MWCO) using factorial experiments. Monitor flux decline rates to assess fouling and validate purity via LC-MS. Compare with traditional methods (column chromatography) for cost-benefit analysis .

Key Considerations for Methodological Rigor

- Data Integrity : Use encrypted laboratory information management systems (LIMS) to secure raw data and audit trails .

- Error Analysis : Quantify uncertainties in measurements (e.g., pipetting accuracy, spectrometer calibration) and propagate errors through calculations .

- Ethical Compliance : Adhere to institutional chemical hygiene plans, including 100% safety exam compliance for advanced laboratory work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.